![molecular formula C25H17Cl2N3O2S B2825127 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 349614-16-0](/img/structure/B2825127.png)
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.530 . It is also known by other names such as Dcimc chloride .
Molecular Structure Analysis
The molecule exhibits an E configuration concerning the C6=C7 double bond . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is a white-yellow crystalline powder with a melting point of 95°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have been conducted on compounds related to the mentioned chemical structure, focusing on their potential as antimicrobial agents. For instance, compounds incorporating elements of benzothiazole, oxazole, or related structures have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. These studies highlight the broad-spectrum antimicrobial potential of such compounds, which could be leveraged in developing new therapeutic agents (Desai, Dodiya, & Shihora, 2011; Padalkar et al., 2014).
Anticancer Activities
Research into the anticancer properties of compounds structurally related to the one mentioned has also been significant. Studies have designed and synthesized various derivatives, evaluating their efficacy against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds have shown moderate to excellent anticancer activities, indicating their potential for further development as anticancer agents (Ravinaik et al., 2021).
Synthesis and Chemical Properties
Several studies have focused on the synthesis of novel derivatives incorporating benzothiazole and related heterocycles, exploring their chemical properties, including photophysical and thermal properties. These studies contribute to a deeper understanding of the chemical behavior of these compounds, which is essential for their potential application in various fields, including as materials or in pharmaceutical development (Potkin et al., 2008).
Environmental Detection
Research has also extended into the environmental detection of benzotriazole and benzophenone UV filters, substances related to the chemical structure , in sediment and sewage sludge. These studies are crucial for understanding the environmental impact and persistence of these compounds, which are widely used in various industrial and consumer products (Zhang et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2S/c1-13-6-11-19-20(12-13)33-25(29-19)15-7-9-16(10-8-15)28-24(31)21-14(2)32-30-23(21)22-17(26)4-3-5-18(22)27/h3-12H,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPLTNFFOOWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

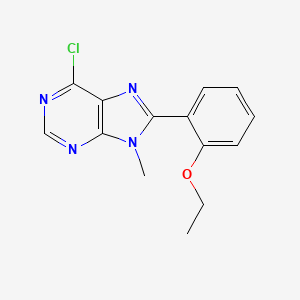
![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)
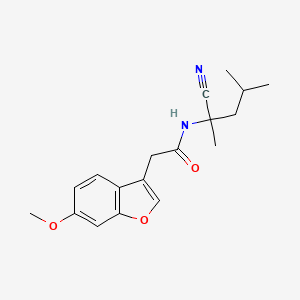
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)
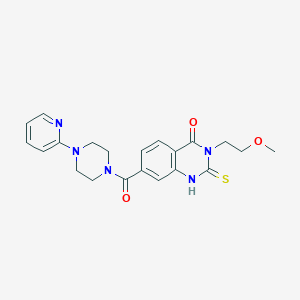
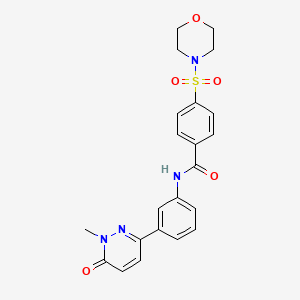
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)
![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
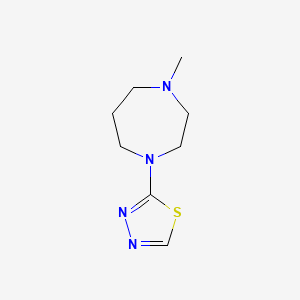



![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)